7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Medicinal chemistry Structure-activity relationship Halogen bonding

Procure 7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline to access the only THIQ scaffold that simultaneously bears 7-Cl, 5-F, and 1-methyl substituents. This unique polysubstitution pattern enables systematic SAR of metabolic shielding via CYP450/MAO pathways, H3R antagonist profiling, and CNS multiparameter optimization. Unlike des-fluoro, des-chloro, or des-methyl analogs, this compound provides balanced lipophilicity, reduced amine basicity (est. pKa ~8.0–8.3 vs. 9.66 for parent THIQ), and a handle for further polypharmacological elaboration. Ideal for MTDL programs in cognitive and neurodegenerative disorders.

Molecular Formula C10H11ClFN
Molecular Weight 199.65 g/mol
CAS No. 1519739-41-3
Cat. No. B6617820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
CAS1519739-41-3
Molecular FormulaC10H11ClFN
Molecular Weight199.65 g/mol
Structural Identifiers
SMILESCC1C2=C(CCN1)C(=CC(=C2)Cl)F
InChIInChI=1S/C10H11ClFN/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3
InChIKeySXUSGBSRSINJDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1519739-41-3): Structural Identity and Procurement Context


7-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1519739-41-3; molecular formula C₁₀H₁₁ClFN; molecular weight 199.65 g/mol) is a polysubstituted tetrahydroisoquinoline (THIQ) featuring a unique combination of electron-withdrawing halogen substituents at the 7-chloro and 5-fluoro positions together with an N-methyl group at the 1-position . The THIQ scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous bioactive molecules targeting G protein-coupled receptors (GPCRs), ion channels, kinases, and epigenetic enzymes [1]. This particular substitution pattern—dual halogenation on the aromatic ring combined with N-alkylation—is designed to modulate electronic character, metabolic stability, and target engagement in ways that single-substitution or unsubstituted THIQ analogs cannot replicate.

Why In-Class Substitution Fails for 7-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline


The 7-chloro-5-fluoro-1-methyl substitution pattern is not a trivial or interchangeable decoration on the THIQ scaffold. Removing any single substituent produces a structurally distinct compound with altered electronic properties, metabolic vulnerability, and target-binding capacity . The des-methyl analog (7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline; CAS 1822661-88-0) lacks the N-alkyl group that governs MAO-mediated metabolic fate and amine basicity . The des-chloro analog (5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline; CAS 269402-43-9) loses a key electron-withdrawing group that influences aromatic ring electronics and halogen-bonding potential . The des-fluoro analog (7-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline) forfeits the metabolic blockade at the 5-position normally conferred by fluorine. The unsubstituted parent scaffold (1,2,3,4-tetrahydroisoquinoline; CAS 91-21-4) has a predicted pKa of 9.66±0.20 [1], substantially more basic than the electron-deficient target compound due to the absence of halogen electron withdrawal. Generic in-class substitution therefore yields a compound with fundamentally different physicochemical, metabolic, and pharmacological properties.

Quantitative Differentiation Evidence for 7-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1519739-41-3)


Unique Three-Point Substitution Pattern Confers Distinct Electronic and Steric Profile Relative to All Single- and Double-Substitution Analogs

7-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₁ClFN, MW 199.65) is the only commercially cataloged THIQ derivative that simultaneously incorporates a 7-chloro substituent, a 5-fluoro substituent, and a 1-methyl group . The three closest structural analogs each lack one of these three key features: the des-methyl analog (7-chloro-5-fluoro-THIQ, CAS 1822661-88-0, C₉H₉ClFN, MW 185.63) ; the des-chloro analog (5-fluoro-1-methyl-THIQ, CAS 269402-43-9, C₁₀H₁₂FN, MW 165.21) ; and the des-fluoro analog (7-chloro-1-methyl-THIQ). The unsubstituted THIQ parent (CAS 91-21-4, C₉H₁₁N, MW 133.19) has a predicted pKa of 9.66±0.20 [1], substantially higher than the estimated pKa of ~8.0–8.3 for the target compound due to the combined electron-withdrawing effects of 7-Cl (Hammett σₘ = +0.37) and 5-F (σₚ = +0.06).

Medicinal chemistry Structure-activity relationship Halogen bonding THIQ scaffold

5-Fluoro Substitution Provides Metabolic Stability Advantage by Blocking CYP450-Mediated Aromatic Oxidation

Fluorine substitution at metabolically labile aromatic positions is a well-established strategy to block CYP450-mediated oxidative metabolism. The general principle—substituting hydrogen with fluorine at sites of CYP oxidation to reduce metabolic clearance—has been validated across multiple chemotypes [1]. In the THIQ class, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ), a close structural relative, undergoes extensive metabolism including aromatization and hydroxylation [2]. The 5-fluoro substituent in the target compound occupies the position para to the ring junction, a site known to be susceptible to CYP450-mediated aromatic hydroxylation in unsubstituted and chloro-substituted THIQ derivatives. By replacing the C5 hydrogen with fluorine, the target compound is predicted to resist oxidative metabolism at this position, providing a metabolic stability advantage over the des-fluoro analog (7-chloro-1-methyl-THIQ).

Drug metabolism Pharmacokinetics CYP450 Metabolic stability Fluorine substitution

Documented Histamine H3 Receptor (H3R) Antagonist Activity with Sub-Micromolar Potency in PubChem BioAssay AID 1925318

The target compound was tested and flagged as active in PubChem BioAssay AID 1925318, a confirmatory assay measuring antagonist activity at the histamine H3 receptor (H3R) [1]. The assay is linked to a 2021 Journal of Medicinal Chemistry publication (DOI: 10.1021/acs.jmedchem.1c00683) on rational multitargeted drug design strategies, indicating that this compound was evaluated in the context of designing polypharmacological agents [1]. The bioassay summary reports: 2 compounds tested, 2 active, with 1 compound showing activity ≤ 1 nM and both compounds showing activity ≤ 1 µM [2]. The H3R is a presynaptic GPCR that modulates neurotransmitter release (histamine, dopamine, serotonin, acetylcholine, norepinephrine) and is a validated target for cognitive disorders, narcolepsy, and neurodegenerative diseases.

Histamine H3 receptor GPCR Antagonist CNS drug discovery Multitarget-directed ligand

1-Methyl Group Creates a Distinct MAO-Mediated Metabolic Pathway Absent in the Des-Methyl Analog

N-Methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ) is a documented substrate for monoamine oxidase (MAO), which oxidizes it into the N-methylisoquinolinium ion—a metabolite that subsequently inhibits tyrosine hydroxylase, aromatic L-amino acid decarboxylase, and MAO itself [1]. 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been identified as an endogenous neuroprotectant and MAO inhibitor present in the mammalian brain [2]. These findings establish that N-alkylation of the THIQ scaffold creates a distinct MAO-mediated metabolic fate that is fundamentally absent in the secondary amine (des-methyl) analogs. The target compound, bearing a 1-methyl group, is predicted to undergo MAO-catalyzed oxidation to the corresponding isoquinolinium species, whereas the des-methyl comparator (7-chloro-5-fluoro-THIQ, CAS 1822661-88-0) will follow a different metabolic route, likely involving N-oxidation or direct conjugation of the secondary amine.

Monoamine oxidase MAO Drug metabolism N-Methylation Neurochemistry

Recommended Research and Procurement Application Scenarios for 7-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1519739-41-3)


Histamine H3 Receptor Antagonist Lead Optimization and Multitarget-Directed Ligand (MTDL) Design

The confirmed H3R antagonist activity of this compound (PubChem AID 1925318) [1] positions it as a viable starting point for H3R-targeted drug discovery programs, particularly those pursuing multitarget-directed ligand (MTDL) strategies for cognitive disorders, narcolepsy, or neurodegenerative diseases. The compound's polysubstituted scaffold provides multiple vectors for further functionalization—the secondary amine at position 2, the 7-chloro handle for nucleophilic aromatic substitution, and the 5-fluoro group for further derivatization or as a metabolic blocking group. Procurement of this specific compound is warranted when the research objective requires simultaneous H3R engagement and a scaffold amenable to polypharmacological elaboration.

Structure-Activity Relationship (SAR) Studies on Halogenated THIQ Metabolic Stability

The unique 7-chloro/5-fluoro/1-methyl combination makes this compound an ideal probe for systematic SAR studies investigating how dual aromatic halogenation and N-alkylation jointly influence CYP450-mediated and MAO-mediated metabolic stability [2][3]. Comparative metabolic stability assays (e.g., human liver microsome intrinsic clearance) using this compound alongside its des-fluoro analog (7-chloro-1-methyl-THIQ), des-chloro analog (5-fluoro-1-methyl-THIQ), and des-methyl analog (7-chloro-5-fluoro-THIQ) would directly quantify the contribution of each substituent to metabolic shielding. This compound is the only member of this four-compound matrix that simultaneously bears all three substituents.

Pharmacophore Model Development for CNS-Penetrant GPCR Ligands

The balanced lipophilicity conferred by the dual halogenation pattern (7-Cl increasing logP, 5-F moderating it) combined with the reduced amine basicity (estimated pKa ~8.0–8.3 vs. 9.66 for unsubstituted THIQ) [4] makes this compound a valuable reference point for computational models predicting CNS penetration. The H3R is a CNS target, and the compound's activity in H3R assays [1] supports its CNS relevance. Procurement of this compound enables experimental determination of key physicochemical parameters (logD, pKa, PAMPA permeability, plasma protein binding) that can anchor in silico CNS MPO (Multiparameter Optimization) models for halogenated THIQ series.

Chemical Biology Probe for Investigating MAO-Dependent Isoquinolinium Formation

The 1-methyl substituent directs the compound toward MAO-catalyzed oxidation, a metabolic pathway documented for N-methyl-THIQ derivatives that generates pharmacologically active isoquinolinium metabolites capable of inhibiting catecholamine-related enzymes [3]. This compound—with its additional 7-chloro and 5-fluoro substituents—offers a unique tool to investigate whether aromatic halogenation modulates the rate or regioselectivity of MAO-mediated aromatization. Such studies are directly relevant to understanding structure-metabolism relationships in CNS-exposed THIQ derivatives and to assessing whether the isoquinolinium metabolite contributes to or detracts from the desired pharmacological profile.

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